An In-depth Technical Guide to the Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid
An In-depth Technical Guide to the Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid, a key intermediate in the development of fluorescent dyes and other specialized organic molecules.[1] This document details the primary synthetic pathway, experimental protocols, and relevant chemical data to support research and development in this area.
Introduction
2,3,3-trimethyl-3H-indole-5-sulfonic acid is a heterocyclic organic compound notable for its sulfonated indole core. The presence of the sulfonic acid group imparts enhanced water solubility, a critical property for its application in biological systems and as a precursor for various dyes and probes.[1] Its primary utility lies in its role as a foundational building block for the synthesis of cyanine dyes, which have strong absorption and emission in the visible and near-infrared (NIR) regions.
Synthesis Pathway
The principal and most efficient method for synthesizing 2,3,3-trimethyl-3H-indole-5-sulfonic acid is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of a substituted phenylhydrazine with a ketone.[1][2][3]
In this specific synthesis, the key precursors are 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone (also known as isopropyl methyl ketone). The reaction is typically carried out in an acidic medium, such as acetic acid, under reflux conditions.
Overall Reaction
Caption: Overall synthesis scheme for 2,3,3-trimethyl-3H-indole-5-sulfonic acid.
Reaction Mechanism
The Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: 4-hydrazinobenzenesulfonic acid reacts with 3-methyl-2-butanone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[2][3][5]
-
Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to form the stable, aromatic indole ring structure.[2][3]
Caption: Simplified mechanism of the Fischer indole synthesis.
Experimental Protocols
Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid
This protocol is adapted from established literature procedures.
Materials:
-
4-hydrazinobenzenesulfonic acid
-
3-methyl-2-butanone
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (5 mL).
-
Add 4-hydrazinobenzenesulfonic acid (1 g) and 3-methyl-2-butanone (1.67 mL) to the flask.
-
Heat the mixture to reflux with continuous stirring for approximately three hours.
-
After the reflux period, cool the reaction mixture. A pink solid should precipitate.
-
Collect the precipitated product by filtration.
-
The resulting product, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, is obtained as wine-colored crystals. A yield of approximately 97% has been reported for this procedure.
Synthesis of the Precursor: 4-hydrazinobenzenesulfonic acid
The key precursor can be synthesized from p-aminobenzenesulfonic acid (sulfanilic acid) via a diazotization reaction followed by reduction.[6][7]
Materials:
-
p-aminobenzenesulfonic acid
-
Sodium nitrite
-
Sodium hydroxide
-
Hydrochloric acid
-
Sodium metabisulfite
Procedure Outline:
-
Dissolve p-aminobenzenesulfonic acid in a sodium hydroxide solution.
-
Add sodium nitrite to this solution.
-
In a separate vessel, prepare a cooled solution of hydrochloric acid.
-
Slowly add the p-aminobenzenesulfonic acid/sodium nitrite solution to the cold hydrochloric acid to form the diazonium salt. The temperature should be maintained between 0-5°C.[6]
-
The diazonium salt is then reduced using a reducing agent such as sodium metabisulfite or sodium sulfite.[6][8]
-
The product, 4-hydrazinobenzenesulfonic acid, is then isolated, typically by filtration, and can be purified by recrystallization.[6]
Caption: General experimental workflow for the synthesis.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 132557-72-3 | |
| Molecular Formula | C11H13NO3S | [1] |
| Molecular Weight | 239.29 g/mol | [1] |
| Physical Form | Pink solid / Wine-colored crystals | |
| Purity | >95% or 97% (commercially available) | [9][10] |
Reaction Parameters
| Parameter | Value | Reference |
| Reactants | 4-hydrazinobenzenesulfonic acid, 3-methyl-2-butanone | |
| Solvent | Glacial Acetic Acid | |
| Reaction Time | 3 hours | |
| Reaction Temperature | Reflux | |
| Reported Yield | 97% |
Spectroscopic Data
While a comprehensive set of spectra is best obtained experimentally, the following summarizes expected and reported spectroscopic data.
| Spectroscopy | Data | Reference |
| ¹H NMR (500MHz, DMSO) | δ 7.78 (1H, s), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), 1.37 (s, 6H) | |
| ¹³C NMR | Expected signals for aromatic carbons, quaternary carbons, and methyl carbons. | |
| FT-IR | Expected strong and broad O-H stretch (sulfonic acid), characteristic S=O stretches, C=C aromatic stretches, and C-H stretches from methyl groups.[1] | |
| Mass Spec (ESI) | Expected to show a prominent molecular ion peak. For a related compound, 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate, the [M+H]⁺ peak was observed.[1] |
Purification
The crude product obtained by precipitation is often of high purity. However, for applications requiring exceptionally pure material, recrystallization can be employed. A suitable solvent system would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures, such as an aqueous-organic mixture. For structurally related compounds, purification by flash chromatography has also been reported, though this may be less straightforward for a highly polar sulfonic acid.[9]
Conclusion
The Fischer indole synthesis provides a robust and high-yielding pathway to 2,3,3-trimethyl-3H-indole-5-sulfonic acid. This technical guide has outlined the synthesis, mechanism, and experimental protocols, along with key data to aid researchers in the successful preparation and characterization of this valuable compound. The provided information serves as a solid foundation for its use in the development of advanced fluorescent materials and other applications in drug discovery and materials science.
References
- 1. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4 | Benchchem [benchchem.com]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
